molecular formula C7H9NOS B8774399 4-Isopropylthiazole-5-carbaldehyde CAS No. 261710-80-9

4-Isopropylthiazole-5-carbaldehyde

Cat. No.: B8774399
CAS No.: 261710-80-9
M. Wt: 155.22 g/mol
InChI Key: CUMFTMHDINTVBT-UHFFFAOYSA-N
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Description

4-Isopropylthiazole-5-carbaldehyde is a heterocyclic organic compound containing a thiazole ring substituted with an isopropyl group at the 4-position and an aldehyde group at the 5-position Thiazoles are known for their presence in various natural products and synthetic compounds with significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylthiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-isopropylthiosemicarbazide with α-halo ketones, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as zinc chloride or copper salts to facilitate the cyclization and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Isopropylthiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the isopropyl group can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-Isopropylthiazole-5-carboxylic acid.

    Reduction: 4-Isopropylthiazole-5-methanol.

    Substitution: Various substituted thiazoles depending on the reagent used.

Scientific Research Applications

4-Isopropylthiazole-5-carbaldehyde has diverse applications in scientific research:

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Explored for its potential as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials requiring thiazole-based structures.

Mechanism of Action

The mechanism of action of 4-Isopropylthiazole-5-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring’s aromatic nature allows it to participate in π-π interactions with aromatic amino acids in protein active sites, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazole-5-carbaldehyde: Similar structure but with a methyl group instead of an isopropyl group.

    4-Ethylthiazole-5-carbaldehyde: Similar structure but with an ethyl group instead of an isopropyl group.

    4-Phenylthiazole-5-carbaldehyde: Similar structure but with a phenyl group instead of an isopropyl group.

Uniqueness

4-Isopropylthiazole-5-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different reaction pathways and interactions compared to its methyl, ethyl, or phenyl analogs.

Properties

CAS No.

261710-80-9

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

4-propan-2-yl-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C7H9NOS/c1-5(2)7-6(3-9)10-4-8-7/h3-5H,1-2H3

InChI Key

CUMFTMHDINTVBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(SC=N1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4.65 g (30 mmol) of crude 5-(hydroxymethyl)-4-isopropyl-thiazole in 200 mL of chloroform (CHCl3) was treated with 45 g of MnO2 and stirred at room temperature for 2.5 hours. The suspension was filtered, and the filtrate was concentrated. The residue was chromatographed on silica gel, eluting with 3:1 hexane:EtOAc, to give the title compound.
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4.65 g
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200 mL
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45 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Portions of manganese dioxide (330 mg, 3.8 mmol) were added to a stirred solution of 4-(1-methylethyl)thiazole-5-methanol (Example 26; 330 mg, 2.1 mmol) in acetonitrile (10 mL) at hourly intervals for 4 h. One h after the last addition, the reaction mixture was filtered through Celite® and evaporated to dryness to give 4-(1-methylethyl)thiazole-5-carboxaldehyde (360 mg, 110% of the theoretical amount). Examination of the product by NMR indicated the presence of acetonitrile. This material was used with further purification in subsequent transformations.
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330 mg
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10 mL
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330 mg
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catalyst
Reaction Step One

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